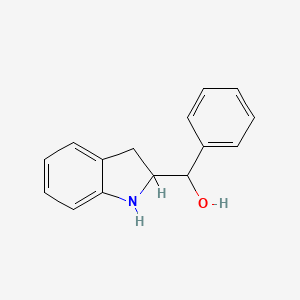
2-Fluoro-4-iodopyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-iodopyridin-3-amine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 2-position and an iodine atom at the 4-position of the pyridine ring, with an amine group at the 3-position
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions involving pyridine derivatives. For instance, starting with 2-fluoropyridine, iodination at the 4-position can be achieved using iodine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the pyridine ring
Reduction Products: Reduced forms of the compound, such as amines or alcohols
Substitution Products: Derivatives where the iodine atom is replaced by other functional groups
Aplicaciones Científicas De Investigación
2-Fluoro-4-iodopyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Its unique properties make it valuable in material science and the development of advanced materials.
Mecanismo De Acción
The mechanism by which 2-Fluoro-4-iodopyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-Fluoro-6-iodopyridin-3-amine
3-Fluoro-4-iodopyridine
2,4-Dichloropyridine
This comprehensive overview highlights the significance of 2-Fluoro-4-iodopyridin-3-amine in various scientific and industrial fields. Its unique chemical structure and versatile reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C5H4FIN2 |
|---|---|
Peso molecular |
238.00 g/mol |
Nombre IUPAC |
2-fluoro-4-iodopyridin-3-amine |
InChI |
InChI=1S/C5H4FIN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |
Clave InChI |
TUQVHYRMYVNACV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1I)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3,3-dimethyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B15359603.png)
![2-Amino-6-chloro-7-fluoropyrido[3,2-D]pyrimidin-4-OL](/img/structure/B15359604.png)

![Methyl 6,8-dibromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15359623.png)


![3-Amino-4-pyrrolidin-1-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15359647.png)

![N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide](/img/structure/B15359666.png)
![2-Azaspiro[3.3]heptan-6-amine dihydrochloride](/img/structure/B15359669.png)
![2-Aziridinemethanol, 1-[(1S)-1-phenylethyl]-, (2R)-](/img/structure/B15359671.png)

![2-[3-oxo-3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B15359679.png)
![3-[3-[3-(Dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B15359690.png)
